Product packaging for Fmoc-D-Cys(stbu)-OH(Cat. No.:CAS No. 501326-55-2)

Fmoc-D-Cys(stbu)-OH

Cat. No.: B613519
CAS No.: 501326-55-2
M. Wt: 431,57 g/mole
InChI Key: ZDUMTHLUTJOUML-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Cysteine Derivatives in Biomolecular Research

Cysteine is a unique amino acid due to the presence of a thiol (-SH) group in its side chain. wikipedia.org This thiol group is highly reactive and can form disulfide bonds with other cysteine residues, which are crucial for the three-dimensional structure and stability of many proteins and peptides. wikipedia.org The ability to form these bridges makes cysteine a vital component in protein engineering and the development of peptide-based therapeutics. biosynsis.comrsc.org Cysteine derivatives, which are modified versions of the natural amino acid, are powerful tools for researchers. By chemically altering cysteine, scientists can enhance its properties, such as stability and solubility, or introduce specific functionalities for applications in drug development and diagnostics. biosynsis.com

Overview of Protecting Group Strategies in Peptide Synthesis

Peptide synthesis involves the sequential addition of amino acids to a growing chain. wikipedia.org To ensure that the amino acids link in the correct order and to prevent unwanted side reactions, chemists employ "protecting groups." thermofisher.comsbsgenetech.com These are temporary chemical modifications that mask reactive parts of the amino acid molecules, such as the amino group and the side chain. thermofisher.com After each amino acid is successfully added, the protecting group on the newly added unit is removed, allowing the next amino acid to be coupled. thermofisher.com

Solid-phase peptide synthesis (SPPS) is the most common method for creating synthetic peptides. thermofisher.com In SPPS, the growing peptide chain is attached to a solid support, which simplifies the purification process at each step. iris-biotech.de The development of Fmoc (9-fluorenylmethoxycarbonyl) chemistry was a significant advancement in SPPS. altabioscience.com The Fmoc group is used to protect the N-terminus of the amino acid. thermofisher.com A key advantage of the Fmoc group is that it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638). altabioscience.compeptide.com This is in contrast to the older Boc (tert-butoxycarbonyl) method, which required harsh acidic conditions for deprotection. altabioscience.comnih.gov The milder conditions of Fmoc chemistry are compatible with a wider range of sensitive and modified amino acids, making it the preferred method for many applications. altabioscience.comnih.gov

When synthesizing peptides containing cysteine, it is crucial to protect its reactive thiol group to prevent unwanted side reactions like oxidation or alkylation. rsc.org An "orthogonal" protection scheme is one where different protecting groups can be removed under distinct chemical conditions without affecting each other. rsc.orgiris-biotech.de This allows for precise control over which part of the molecule reacts and when. For cysteine, this means the thiol protecting group should remain intact while the N-terminal Fmoc group is removed in each cycle of peptide synthesis. rsc.org The S-tert-butylthio (StBu) group is a commonly used protecting group for the thiol side chain of cysteine in Fmoc-based SPPS. researchgate.net It is stable to the basic conditions used to remove the Fmoc group but can be cleaved later under specific reductive conditions. researchgate.net This orthogonality is essential for the successful synthesis of complex peptides, especially those with multiple disulfide bonds. rsc.org

Historical Context of Fmoc-Cys(StBu)-OH Development and Application

The Fmoc protecting group was first introduced in the 1970s by Carpino and Han. altabioscience.com Its application in solid-phase peptide synthesis became widespread due to the milder reaction conditions it afforded compared to the previously dominant Boc/benzyl strategy. wikipedia.orgaltabioscience.com The development of various side-chain protecting groups compatible with Fmoc chemistry was a critical next step. For cysteine, the S-tert-butylthio (StBu) group emerged as a useful tool. While the removal of the StBu group can sometimes be challenging and sequence-dependent, it has been widely used in the synthesis of various peptides. researchgate.net Research has focused on optimizing its removal and developing alternative protecting groups with improved lability. researchgate.netcsic.es The use of Fmoc-Cys(StBu)-OH has been documented in the synthesis of complex peptide fragments, including those for larger proteins like erythropoietin. nih.gov

Research Aims and Scope of Fmoc-D-Cys(StBu)-OH Investigation

The investigation of this compound is driven by the need for precise and efficient methods to synthesize peptides containing D-amino acids and cysteine residues. D-amino acids are non-natural isomers that can confer unique properties to peptides, such as increased resistance to enzymatic degradation. The research aims to:

Elucidate the optimal conditions for the use of this compound in SPPS.

Evaluate its efficiency in the synthesis of peptides with specific biological activities.

Compare its performance with other cysteine-protecting group strategies.

Explore its application in the creation of novel peptide-based therapeutics and research tools, including those requiring specific bioconjugation or the formation of defined disulfide bridges. chemimpex.com

The scope of this investigation is focused on the chemical synthesis and application of this specific compound, contributing to the broader field of peptide chemistry and its impact on biomedical research.

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 501326-55-2 chemimpex.comiris-biotech.de
Molecular Formula C₂₂H₂₅NO₄S₂ chemimpex.comiris-biotech.de
Molecular Weight 431.57 g/mol iris-biotech.de
Appearance White to off-white powder chemimpex.com
Melting Point 66-77 °C chemimpex.com
Optical Rotation [a]D25 = +85 ± 2º (c=1% in EtOAc) chemimpex.com
Purity ≥ 98% (HPLC) chemimpex.com
Storage Temperature -20°C iris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO4S2 B613519 Fmoc-D-Cys(stbu)-OH CAS No. 501326-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUMTHLUTJOUML-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization of Fmoc D Cys Stbu Oh

Synthetic Methodologies for Fmoc-D-Cys(StBu)-OH Production

The generation of this compound is a multi-step process requiring precise control over reactive functional groups to ensure high purity and correct stereochemistry. This compound is a derivative of the non-proteinogenic D-cysteine amino acid, making it valuable for creating peptides with enhanced stability or unique structural properties.

Precursor Chemistry and Reaction Pathways

The synthesis of this compound originates from the precursor amino acid, D-cysteine. The synthetic pathway involves two primary modifications: the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group and the protection of the thiol side chain with the S-tert-butylthio (StBu) group.

The Fmoc group is introduced to the α-amino group of D-cysteine, a crucial step for its subsequent use in Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.com This protection prevents the amine from participating in unwanted side reactions during peptide chain elongation. biosynth.com The StBu group is attached to the sulfur atom of the cysteine side chain. This protection is vital due to the high nucleophilicity of the thiol group, which can otherwise lead to undesired intra- and intermolecular disulfide bond formation. acs.org

The reaction sequence typically involves:

S-protection: D-cysteine is reacted with a reagent such as di-tert-butyl disulfide in the presence of a catalyst to form D-Cys(StBu)-OH.

N-protection: The resulting S-protected D-cysteine is then reacted with a fluorenylmethoxycarbonyl-donating agent, commonly 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions to yield the final product, this compound.

Stereochemical Control in D-Cysteine Derivatization

Maintaining the D-stereochemistry at the α-carbon is paramount throughout the synthesis. The chirality of amino acids is a significant factor in peptide drug design and synthetic chemistry. researchgate.net The starting material must be the enantiomerically pure D-cysteine.

During the N-Fmoc protection and S-StBu protection steps, reaction conditions are optimized to prevent racemization. Epimerization can be a concern, particularly when the C-terminus of a cysteine residue is activated or subjected to prolonged basic conditions, as seen during Fmoc removal in SPPS. csic.es While the StBu group itself has been studied in the context of side reactions, careful control of pH, temperature, and reaction time during its synthesis is critical to preserve the stereochemical integrity of the D-enantiomer. csic.es Advanced analytical methods, such as chiral high-performance liquid chromatography (HPLC) after derivatization, can be employed to confirm the stereochemical purity of the final product. researchgate.net

Scale-Up Synthesis Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory scale to a multigram scale for research applications presents several challenges. While specific scale-up protocols for this exact compound are not widely published, principles from similar processes, such as the synthesis of its derivatives, can be applied. nih.govresearchgate.net

Key considerations include:

Reagent Stoichiometry and Addition: Precise control over the molar ratios of reactants is necessary to maximize yield and minimize side-product formation.

Temperature Control: Both the S-protection and N-protection reactions may be exothermic. Efficient heat dissipation is required to prevent side reactions and potential racemization.

Purification: At a larger scale, purification by flash chromatography is a common method to isolate the product with high purity. nih.govresearchgate.net The choice of solvent systems and the silica-to-product ratio are critical for effective separation.

Yield and Purity: Achieving high yield and purity (often ≥98% by HPLC) is essential for the compound's reliable performance in peptide synthesis. chemimpex.com

Advanced Derivatization of this compound

This compound serves not only as a building block for peptide synthesis but also as a starting material for creating more complex and functionally diverse amino acid derivatives.

Synthesis of N-Methylated Cysteine Derivatives

N-methylation of amino acids can confer unique properties to peptides, such as increased proteolytic stability and altered backbone geometry. A viable, high-yield method for synthesizing Fmoc-N-Me-D-Cys(StBu)-OH from this compound has been developed. nih.govresearchgate.netnih.gov This method avoids the low yields and significant sulfhydryl deprotection seen with other N-methylation techniques for cysteine. nih.gov

The synthesis proceeds through a two-step sequence involving an oxazolidinone intermediate. nih.govresearchgate.net The use of an electronically neutral cysteine derivative like the StBu-protected form is key to the success of this procedure. nih.gov

Table 1: Synthesis of Fmoc-MeCys(StBu)-OH from Fmoc-Cys(StBu)-OH

Step Reaction Reagents Solvent Yield Reference
1 Oxazolidinone Formation p-formaldehyde, camphorsulfonic acid Benzene (PhH) 94% nih.gov

Introduction of Orthogonal Protecting Groups

The concept of "orthogonal protection" is fundamental in multi-step peptide synthesis, allowing for the selective removal of one protecting group in the presence of others. biosynth.com The Fmoc/StBu combination in this compound is itself an orthogonal pair: the Fmoc group is labile to basic conditions (e.g., piperidine), while the StBu group is stable to these conditions but can be removed reductively (e.g., with dithiothreitol). biosynth.comacs.orgiris-biotech.de

In the synthesis of complex peptides, especially those with multiple disulfide bridges, a variety of orthogonal cysteine-thiol protecting groups are required. iris-biotech.debachem.com this compound can be incorporated into a peptide chain that also contains other cysteine residues protected with different groups. This strategy allows for the sequential and controlled formation of specific disulfide bonds.

Table 2: Comparison of Orthogonal Cysteine Thiol-Protecting Groups

Protecting Group Abbreviation Cleavage Condition Stability Orthogonal To
tert-Butylthio StBu Reduction (e.g., DTT, TCEP) Acid, Base Fmoc, Boc, Trt
Trityl Trt Mild Acid (e.g., TFA) Base, Reduction Fmoc, Acm
Acetamidomethyl Acm Heavy metal ions (e.g., Hg(OAc)₂) or Iodine Acid, Base, Reduction Fmoc, Trt, Mmt

This orthogonality is crucial for advanced applications like the regioselective synthesis of cyclic peptides containing multiple disulfide bridges, where the StBu group's unique cleavage condition allows it to be removed without affecting acid-labile (e.g., Trt) or base-labile (Fmoc) groups. bachem.comsigmaaldrich.com

Preparation of Cyclic Ortho Esters

A notable derivatization of cysteine, including its Fmoc-protected forms, is the formation of cyclic ortho esters to protect the C-terminal carboxyl group. This strategy is particularly valuable in the synthesis of peptides with a C-terminal cysteine residue to minimize side reactions like epimerization. ualberta.caresearchgate.net

Research has demonstrated the synthesis of N-Fmoc-S-StBu cysteine cyclic ortho esters with high enantiomeric purity. ualberta.ca For instance, a chiral cysteine derivative with the carboxyl group protected by a 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl (OBO) orthoester has been successfully synthesized. researchgate.net This derivative can then be anchored to a solid support, such as a modified trityl polystyrene resin, via a disulfide linkage for use in Fmoc-based SPPS. researchgate.net This approach has been successfully employed in the synthesis of model tripeptides and the analgesic peptide, crotalphine, with minimal epimerization. ualberta.caresearchgate.net

Quality Control and Characterization in Research Synthesis

Ensuring the purity and structural integrity of this compound is paramount for its successful application in peptide synthesis. A variety of analytical techniques are employed for its quality control and characterization.

High-Performance Liquid Chromatography (HPLC) is a primary method used to determine the purity of this compound, with acceptable assay levels typically being ≥95.0%. sigmaaldrich.com HPLC is also instrumental in monitoring the progress of reactions, such as the deprotection of the StBu group. For example, studies have used HPLC to compare the deprotection rates of Fmoc-Cys(StBu)-OH with other protected cysteine derivatives. iris-biotech.de

Other key analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. alfa-chemistry.com

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. alfa-chemistry.com

Optical Activity Measurement: The specific rotation is a characteristic physical property used to confirm the enantiomeric purity. For Fmoc-L-Cys(StBu)-OH, a typical value is [α]20/D −83±2°, c = 1% in ethyl acetate. sigmaaldrich.com

These characterization techniques are crucial for verifying the identity and purity of the final product, ensuring its suitability for use in the synthesis of complex peptides.

Interactive Data Table: Physicochemical Properties of Fmoc-L-Cys(StBu)-OH

PropertyValueReference
Assay (HPLC)≥95.0% sigmaaldrich.com
Optical Activity [α]20/D−83±2°, c = 1% in ethyl acetate sigmaaldrich.com
Melting Point73-77 °C sigmaaldrich.com
Storage Temperature2-8°C sigmaaldrich.com

Interactive Data Table: Analytical Methods for Fmoc-Cysteine Derivatives

Analytical MethodPurposeReference
High-Performance Liquid Chromatography (HPLC)Purity determination, reaction monitoring iris-biotech.desigmaaldrich.comalfa-chemistry.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation alfa-chemistry.com
High-Resolution Mass Spectrometry (HR-MS)Molecular weight determination alfa-chemistry.com

Fmoc D Cys Stbu Oh in Peptide Synthesis Methodologies

Solution-Phase Peptide Synthesis with Fmoc-D-Cys(StBu)-OH

While on-resin techniques are powerful, solution-phase methods remain crucial, particularly for the final steps of disulfide bond formation after the peptide has been cleaved from the resin. This compound is a valuable precursor for peptides that will undergo solution-phase cyclization. The peptide is first synthesized on the solid phase, and after cleavage from the resin, the StBu-protected peptide is purified. The subsequent removal of the StBu groups and the formation of the disulfide bond are then carried out in solution. acs.org

Compatibility with Aqueous and Organic Solvent Systems

The synthesis and purification of peptides derived from this compound involve a variety of solvent systems, demonstrating its broad compatibility. During solid-phase synthesis, Dimethylformamide (DMF) is the most common solvent. acs.orgnih.gov For coupling reactions, especially for amino acids with solubility challenges, mixtures of DMF and Methanol (MeOH) or even pure MeOH have been used effectively. nih.gov Other organic solvents like isopropanol (B130326) and dichloromethane (B109758) (DCM) are also employed in various steps of the synthesis and washing procedures. nih.gov

In the solution-phase, for disulfide bond formation, aqueous buffer systems are often used. For example, oxidation can be carried out in a dilute aqueous solution of ammonium (B1175870) acetate. researchgate.net The cleavage cocktail for removing the peptide from the resin and other protecting groups typically includes a high concentration of Trifluoroacetic acid (TFA) with water as a scavenger (e.g., 98% TFA/H₂O). researchgate.net This highlights the compound's utility across a range of both organic and aqueous environments encountered in peptide chemistry.

Synthesis StepTypical SolventsReference
SPPS Coupling DMF, MeOH, DMF/MeOH mixtures nih.gov
SPPS Washing DMF, DCM acs.org
Resin Cleavage TFA/H₂O researchgate.net
Solution-Phase Oxidation Aqueous ammonium acetate researchgate.net

Protecting Group Stability and Cleavage Conditions

The S-tert-butylthio (StBu) group is characterized by its high stability under the standard conditions of Fmoc-SPPS. It is completely stable to the repeated treatments with 20% piperidine (B6355638) in DMF used for Nα-Fmoc deprotection. iris-biotech.de Furthermore, the StBu group is stable to the strong acid conditions of the final cleavage from the resin, such as with high concentrations of Trifluoroacetic acid (TFA), provided that thiol-based scavengers are not used in the cleavage cocktail. sigmaaldrich.com

The removal of the StBu group is typically achieved through reduction. This can be accomplished using various reducing agents, including thiols like β-mercaptoethanol or dithiothreitol (B142953) (DTT), or with phosphines such as tributylphosphine. researchgate.netsigmaaldrich.com However, the cleavage can be slow and sequence-dependent. researchgate.net One study monitoring the deprotection of Fmoc-Cys(StBu)-OH with DTT found that only 60% of the StBu group was removed after 500 minutes. iris-biotech.de The addition of 5% water to the reaction mixture was found to significantly accelerate the removal, achieving complete deprotection within 250 minutes. iris-biotech.de For on-resin cleavage, a combination of 20% β-mercaptoethanol with 0.1 M N-methylmorpholine (NMM) in DMF has been shown to be effective where other reagents have failed. sigmaaldrich.com

Cleavage ReagentConditionsEfficacyReference
Dithiothreitol (DTT) Anhydrous60% removal in 500 min iris-biotech.de
Dithiothreitol (DTT) with 5% H₂OComplete removal in 250 min iris-biotech.de
β-mercaptoethanol 20% in DMF with 0.1 M NMMEffective for on-resin removal sigmaaldrich.com
Tributylphosphine -Effective reducing agent bachem.com

Applications of Fmoc D Cys Stbu Oh in Chemical Biology and Drug Discovery

Design and Synthesis of Cysteine-Containing Peptides and Analogs

Fmoc-D-Cys(StBu)-OH is instrumental in the Fmoc-based SPPS of peptides where the cysteine residue plays a crucial role in structure and function. The StBu group provides robust protection for the thiol side chain under the standard basic conditions used for Fmoc removal (piperidine) and the acidic conditions of final cleavage from many resins.

The choice of a thiol protecting group is critical for strategies involving specific modifications. The StBu group is known for its stability and requires reductive conditions for its removal, typically using reagents like dithiothreitol (B142953) (DTT). iris-biotech.de This stability makes it orthogonal to many other protecting groups. However, the removal of the StBu group can be slow and sometimes incomplete, which is a key consideration in synthetic planning. iris-biotech.de

Recent research has compared the deprotection efficiency of the StBu group to newer protecting groups, such as the one based on a pyridazinedione (PD) scaffold. In a comparative synthesis of the peptide SLYCRAG, the on-resin deprotection of the StBu group was significantly less efficient than the PD group under the same conditions. rsc.org

Protecting GroupPeptide SequenceDeprotection ConditionsDeprotection EfficiencyReference
S-tert-butylthio (StBu)SLYC(StBu)RAG10% DTT in DMF:Phosphate Buffer (8:2)~60% rsc.org
Pyridazinedione (PD)SLYC(PD)RAG10% DTT in DMF:Phosphate Buffer (8:2)>90% rsc.org

This method highlights the importance of using an electronically neutral cysteine derivative like the StBu-protected form, as more polar derivatives yield poor results in the oxazolidinone procedure. nih.govnih.gov The resulting Fmoc-D-MeCys(StBu)-OH building block has been successfully used to replace cysteine residues with N-methyl cysteine in peptide fragments corresponding to the active sites of enzymes like glutaredoxin and thioredoxin reductase. nih.govnih.gov

StepPrecursorReactionProductOverall YieldReference
1This compoundCyclizationOxazolidinone precursor91% nih.govnih.gov
2Oxazolidinone precursorReductive Ring OpeningFmoc-D-MeCys(StBu)-OH

Disulfide-rich peptides (DSRs), such as venom toxins and cyclotides, are of great interest in drug development due to their high stability and defined three-dimensional structures. biosynth.com The synthesis of these peptides requires precise control over the formation of multiple disulfide bonds. This is achieved through an orthogonal protection strategy, where different cysteine residues are protected with groups that can be removed under distinct conditions. biosynth.com this compound is one of several protected cysteine derivatives employed in these complex syntheses to ensure the formation of a single, correct topological isomer. biosynth.com

The synthesis of peptides with a cysteine residue at the C-terminus is known to be challenging, with side reactions such as racemization and the formation of 3-(1-piperidinyl)alanine being common issues, particularly when using Wang-type resins. peptide.com While bulky protecting groups like S-trityl (Trt) are often used to mitigate these side reactions, studies have compared various protecting groups. peptide.com Some research indicates that alternative derivatives, such as Fmoc-Cys(Thp)-OH, can offer superior results by significantly lowering the rates of racemization and β-piperidinylalanine formation compared to S-StBu and other derivatives. sigmaaldrich.com

This compound is a valuable reagent for the synthesis of cyclic peptides, where cyclization is achieved through the formation of an intramolecular disulfide bond. The StBu group's stability throughout the chain elongation steps of SPPS is crucial. nih.gov After the linear peptide is assembled and cleaved from the resin, the StBu group can be selectively removed to free the thiol groups, which are then oxidized to form the disulfide bridge that defines the cyclic structure. nih.govnih.gov This strategy is broadly applicable to various classes of cyclic peptides, including cystine-knot cyclotides. nih.gov Furthermore, the Cys(StBu) moiety has been used as part of a "thioesterification device" to facilitate intramolecular native chemical ligation for the synthesis of cysteine-rich cyclic peptides. rsc.org

Bioconjugation Strategies

Bioconjugation is the process of linking a biomolecule, such as a peptide, to another molecule, like a fluorescent dye, a drug, or a bio-orthogonal handle. nih.gov The thiol group of cysteine is the most common target for such modifications due to its high nucleophilicity. nih.gov this compound allows for the precise incorporation of a protected cysteine residue at a specific position within a peptide sequence during SPPS. rsc.org Following the synthesis and purification of the peptide, the StBu group is removed to unmask the reactive thiol. This free sulfhydryl group is then available for selective conjugation, enabling the creation of well-defined peptide conjugates for a wide array of applications in chemical biology and therapeutic development. nih.gov

Attachment of Biomolecules to Peptides

The StBu protecting group on the cysteine thiol is stable under the basic conditions used for Fmoc removal during solid-phase peptide synthesis (SPPS), yet it can be selectively cleaved under mild reducing conditions to expose a free thiol. This free thiol serves as a reactive handle for the site-specific attachment of various biomolecules. One notable application is in the synthesis of peptide-DNA conjugates. For instance, Fmoc-Cys(StBu)-OH has been utilized in the solid-phase synthesis of such conjugates, where the deprotected cysteine residue provides a specific site for ligation with a DNA strand pnas.org. This approach allows for the precise construction of hybrid molecules with potential applications in diagnostics and nanotechnology. The choice of the StBu group is critical, as its removal requires specific reducing agents, offering an orthogonal strategy to other protecting groups used in the synthesis.

Creation of Targeted Drug Delivery Systems

Custom Antibody Labeling

Site-specific antibody labeling is crucial for the development of homogeneous antibody-drug conjugates (ADCs) with well-defined drug-to-antibody ratios (DARs). One advanced strategy involves the introduction of unnatural amino acids with unique reactive groups into the antibody sequence through genetic engineering nih.govmdpi.comnih.gov. While direct incorporation of this compound into an antibody via recombinant expression is not a standard method, peptides synthesized with this amino acid can be used in chemo-enzymatic ligation strategies. For example, a peptide containing a deprotected D-cysteine could be enzymatically attached to a specific site on an antibody, providing a unique handle for subsequent drug conjugation. More commonly, engineered antibodies containing a cysteine mutation are produced nih.gov. The principles of selective deprotection and conjugation learned from working with reagents like this compound in peptide synthesis are transferable to the challenges of site-specific antibody modification.

Protein Engineering and Modification

The introduction of non-natural amino acids, including D-isomers, into proteins is a powerful tool for probing and engineering protein structure and function.

Study of Structure-Function Relationships

The precise replacement of a natural L-cysteine with a D-cysteine can introduce localized changes in the peptide backbone conformation, which can be used to study the structural requirements for protein function. By synthesizing a peptide or a protein segment with this compound, researchers can investigate how the stereochemistry at a specific cysteine position affects protein folding, substrate binding, or catalytic activity nih.gov. For example, if a particular cysteine residue is hypothesized to be crucial for maintaining a specific turn or loop structure, substituting it with its D-enantiomer can help to validate this hypothesis by observing the resulting functional consequences.

Development of Proteins with Enhanced Stability and Activity

Disulfide bonds are critical for the stability of many extracellular proteins bohrium.comquora.com. The introduction of new disulfide bonds through protein engineering is a well-established strategy to enhance the thermal and conformational stability of proteins researchgate.netnih.govnih.govspringernature.com. This compound can be used in the synthesis of peptides or protein domains where the formation of a disulfide bond involving a D-cysteine is desired. Introducing a D-amino acid can influence the local backbone geometry, potentially allowing for the formation of disulfide bonds between residues that would not be optimally positioned in an all-L-peptide, thereby creating novel structural constraints and enhancing stability researchgate.net. Research has shown that even subtle changes in protein structure, such as the introduction of non-natural amino acids, can lead to significantly improved protein properties pnas.orgosti.gov.

Engineered Protein AttributeRationale for using D-CysteinePotential Outcome
Increased Proteolytic Resistance D-amino acids are not recognized by most endogenous proteases.Longer in vivo half-life of the protein therapeutic.
Novel Structural Motifs The D-configuration induces local changes in the peptide backbone.Altered folding that may lead to enhanced activity or novel binding properties.
Engineered Disulfide Bonds Allows for different geometric constraints for disulfide bridge formation.Increased thermal and conformational stability of the protein.

Research in Redox Biology

Investigation of Thiol Roles in Cellular Processes

The thiol group of cysteine is a key functional group in a multitude of cellular processes, acting as a potent nucleophile, a metal ligand, and a precursor to disulfide bonds. mdpi.com Cysteine residues in proteins, often referred to as "redox switches," can sense and respond to changes in the cellular oxidative state, thereby regulating protein function, localization, and degradation. mdpi.com The incorporation of this compound into synthetic peptides allows researchers to create precise tools to study these thiol-dependent processes.

By synthesizing peptides with a protected cysteine, scientists can introduce them into cellular systems. The StBu group ensures the thiol remains inert until its deliberate removal, which can be achieved under specific reducing conditions. This strategy enables the study of:

Redox Signaling: The controlled unveiling of the thiol group can mimic cellular redox events, helping to elucidate how proteins and signaling pathways respond to oxidative stress. nih.gov

Enzyme Function: For enzymes that rely on a catalytic cysteine, incorporating a protected version allows for the investigation of the enzyme's mechanism and regulation.

Protein Structure and Folding: The formation of disulfide bonds is critical for the stability and structure of many proteins. nih.gov Using this compound allows for controlled, stepwise formation of these bonds during peptide synthesis to study folding pathways.

The sensitivity of cysteine thiols is influenced by their local protein environment, which can lower their pKa and increase their reactivity. mdpi.com Peptides synthesized with this compound provide a way to probe these microenvironments and understand their impact on thiol reactivity within the cell.

Implications in Disease Mechanisms

Dysregulation of thiol-based redox systems is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. nih.gov The ability to synthesize specific cysteine-containing peptides using this compound provides researchers with vital tools to investigate these disease mechanisms.

Research findings have highlighted the role of the cysteine/cystine (Cys/CySS) redox couple in plasma as a key indicator of oxidative stress. nih.gov In healthy individuals, this redox potential is tightly regulated, but it shifts to a more oxidizing state in conditions like diabetes and aging. nih.gov Peptides and probes built with this compound can be designed to interact with specific components of these redox pathways, allowing for a deeper understanding of their role in pathology. For instance, such peptides can be used to identify proteins that are uniquely modified or whose function is altered under the oxidative stress conditions characteristic of a particular disease.

Disease AreaRole of Thiol DysregulationApplication of Synthetic Cysteine Peptides
Cancer Altered redox states in cancer cells affect cell proliferation and survival signaling. mdpi.comProbes to detect specific redox states in tumors; peptides designed to induce oxidative stress selectively in cancer cells.
Neurodegeneration Oxidative damage to proteins, including aberrant disulfide bond formation, is a hallmark of diseases like Alzheimer's and Parkinson's.Peptides that can modulate protein aggregation or protect critical thiols from oxidative damage.
Cardiovascular Disease Oxidative stress contributes to endothelial dysfunction and inflammation in blood vessels. nih.govTools to study the redox signaling pathways that control vascular tone and inflammatory responses.

DNA-Encoded Chemical Libraries (DECLs)

DNA-Encoded Chemical Libraries (DECLs) have transformed early-stage drug discovery by enabling the synthesis and screening of billions of molecules simultaneously. nih.govwikipedia.org This technology links a unique DNA barcode to each chemical compound, allowing for the identification of molecules that bind to a target protein through high-throughput sequencing. wikipedia.org this compound is a valuable reagent in this field, particularly for constructing peptide-based libraries.

On-DNA Peptide Synthesis

Synthesizing peptides directly on their DNA tags is a core component of many DECL strategies. This process requires chemical reactions that are efficient and compatible with the delicate structure of DNA. nih.govacs.org The Fmoc-based strategy is frequently used, but protecting groups must be chosen carefully to avoid damaging the DNA tag during synthesis. vipergen.com

The S-tert-butylthio (StBu) group on this compound has proven to be a satisfactory protecting group for cysteine in this context. acs.org It is stable during the piperidine-mediated Fmoc-group removal steps and the subsequent amino acid couplings. Its removal to liberate the free thiol can be achieved under DNA-compatible conditions, often involving reducing agents like dithiothreitol (DTT). nih.gov

Synthesis StepConditionCompatibility with DNA
Fmoc Deprotection 10-20% Piperidine (B6355638) in an aqueous buffer systemGenerally compatible
Amino Acid Coupling DMTMM or HATU activation in a buffered systemConditions must be optimized to prevent DNA damage
StBu Group Removal Dithiothreitol (DTT)Compatible

Exploration of Peptide Chemical Space

The inclusion of cysteine residues in a peptide library dramatically expands its chemical and structural diversity, known as "chemical space". nih.gov Cysteine's thiol group can be used as a chemical handle for a variety of modifications, allowing for the creation of more complex and structurally diverse libraries.

By incorporating this compound, library designers can:

Introduce Macrocycles: The liberated thiols from two cysteine residues within the same peptide can be oxidized to form a disulfide bridge, creating a cyclic peptide. nih.gov Macrocyclization is a powerful strategy to constrain the peptide's conformation, which can lead to higher binding affinity and improved stability. researchgate.net

Create Branched or Conjugated Peptides: The thiol can be selectively reacted with other chemical moieties after the main peptide chain has been synthesized, allowing for the attachment of small molecules, fluorophores, or other peptides.

Explore Diverse Structures: The ability to form disulfide bonds or other linkages allows a single peptide sequence to adopt multiple, structurally distinct forms, thereby increasing the number of unique structures that can be screened against a target. nih.gov

This expansion of chemical space increases the probability of discovering novel hit compounds for challenging drug targets, such as protein-protein interactions. researchgate.net

Development of Novel Therapeutics and Diagnostic Agents

The unique properties of cysteine make it a valuable component in the design of new drugs and diagnostic tools. This compound is a key enabler in this process, providing a reliable method for incorporating a protected cysteine that can be deprotected at the desired stage of synthesis.

Design of Cysteine-Containing Peptides for Biological Pathways

Many biologically active peptides rely on specific three-dimensional structures to interact with their targets, and these structures are often stabilized by disulfide bonds. nih.gov The synthesis of these peptides requires a strategy where cysteine residues are protected during chain assembly and then selectively deprotected to allow for correct disulfide bridge formation.

Conversion to Cysteic Acid Residues

A significant application of this compound is its use as a precursor for the introduction of cysteic acid residues into a peptide sequence. Cysteic acid, a sulfonic acid-containing amino acid, can serve as a stable mimic of a phosphorylated serine or threonine residue, influencing peptide conformation and biological activity.

A patented method outlines a streamlined process for preparing polypeptides containing cysteic acid using Fmoc-Cys(StBu)-OH. This strategy involves standard Fmoc-based solid-phase peptide synthesis (SPPS) to incorporate the S-tert-butylmercapto-protected cysteine into the desired peptide sequence on a resin support. Following the assembly of the peptide chain, the crucial conversion step is performed. The S-tert-butylmercapto-protected cysteine residues are directly converted into cysteic acid residues through oxidation. google.com

Table 1: Exemplary Synthesis Protocol for Cysteic Acid-Containing Peptides

Step Description Reagents/Conditions
1. Peptide Synthesis Standard Fmoc solid-phase peptide synthesis is used to assemble the peptide on a resin, incorporating Fmoc-Cys(StBu)-OH at the desired position. google.com Fmoc-amino acids, coupling reagents (e.g., DIC/Oxyma), piperidine for Fmoc removal. csic.escsic.es
2. On-Resin Oxidation The peptide-resin containing the Cys(StBu) residue is treated with an oxidant to convert the protected cysteine to cysteic acid. google.com Manganese oxidant or peroxidic acid oxidant (e.g., peroxybenzoic acid) in an ice bath. google.com
3. Washing The resin is thoroughly washed to remove excess oxidant and byproducts. google.com Dimethylformamide (DMF), Dichloromethane (B109758) (DCM). google.com

Analgesic Peptides

This compound and its L-enantiomer are instrumental in the synthesis of potent and selective analgesic peptides, particularly analogues of enkephalins. Enkephalins are endogenous opioid pentapeptides that play a crucial role in pain modulation by binding to opioid receptors (μ, δ, and κ). However, native enkephalins are rapidly degraded in vivo, limiting their therapeutic potential.

To overcome this limitation, medicinal chemists have developed cyclic analogues of enkephalins with enhanced stability and receptor selectivity. A common strategy involves replacing two amino acids in the sequence with cysteine residues (often D-cysteine to increase resistance to enzymatic degradation) and forming a disulfide bridge between their side chains. This cyclization constrains the peptide's conformation, often leading to increased potency and selectivity.

The synthesis of these cyclic analogues, such as H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH, relies on the use of orthogonally protected cysteine derivatives. nih.govnih.gov The StBu group is a sulfhydryl protecting group that is stable during the standard Fmoc-SPPS cycles but can be selectively removed to allow for disulfide bond formation. The synthesis of such cyclic peptides involves assembling the linear peptide precursor on a solid support using Fmoc-protected amino acids, including this compound. After the linear sequence is complete, the protecting groups on the cysteine side chains are removed, and the disulfide bridge is formed through oxidation.

Research has shown that modifications to the disulfide bridge in these cyclic enkephalin analogues can lead to compounds with improved chemical and biological stability while maintaining high affinity and potency for δ and μ opioid receptors. nih.govnih.gov

Table 2: Opioid Receptor Binding Affinities of a Representative Cyclic Enkephalin Analogue

Compound Receptor Binding Affinity (Ki, nM)
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH Analogue (cDADAE) μ (MOR) 1.35 nih.gov
δ (DOR) 0.43 nih.gov

The data indicates that such analogues can be highly potent agonists at the μ and δ opioid receptors with negligible activity at the κ receptor, a desirable profile for the development of new analgesic drugs. The use of this compound is a key element in the synthetic strategies that enable the creation of these structurally complex and pharmacologically important peptides.

Challenges and Future Directions in Fmoc D Cys Stbu Oh Research

Optimization of Deprotection Conditions and Yields

A significant area of research revolves around the removal of the S-tert-butylthio (StBu) protecting group. The efficiency of this deprotection step directly impacts the final yield and purity of the synthesized peptide.

The S-tert-butylthio (StBu) group is stable to trifluoroacetic acid (TFA), a common reagent in peptide synthesis, provided that thiols are not used as scavengers during the cleavage process. sigmaaldrich.com Its removal is typically achieved through reduction with reagents like thiols or trialkylphosphines. sigmaaldrich.com However, the deprotection of the StBu group can be challenging and may require extended reaction times to ensure complete removal. biotage.com

Researchers have explored various reducing agents and conditions to optimize the deprotection of StBu. For instance, dithiothreitol (B142953) (DTT) is a commonly used reducing agent for this purpose. csic.es One study detailed an overnight incubation with a solution of DTT and triethylamine (B128534) (TEA) in dimethylformamide (DMF) for the deprotection of the StBu group on a solid support. nih.gov

In the context of DNA-encoded chemical libraries, Fmoc-Cys(StBu)-OH was utilized, and the deprotection of the tert-butyl thioether was achieved under the same conditions used for deprotecting other amino acids like lysine, arginine, and histidine. nih.gov

The efficiency of the S-tert-butylthio (StBu) group's removal can be influenced by the surrounding amino acid sequence in a peptide. sigmaaldrich.com This sequence-dependent variability presents a significant challenge, as conditions that work well for one peptide may be suboptimal for another, leading to incomplete deprotection and the generation of side products. The steric hindrance from neighboring bulky amino acids or the formation of secondary structures can impede the access of reducing agents to the StBu group, thus affecting the deprotection kinetics.

For instance, the synthesis of cysteine-containing peptides often requires considerable optimization of reaction conditions due to sequence-dependent problems. sigmaaldrich.com The choice of the sulfhydryl-protecting group is critical, as a suboptimal choice can lead to significant difficulties during synthesis. sigmaaldrich.com

The challenges associated with the removal of the S-tert-butylthio (StBu) group have spurred the development of more labile protecting groups for the cysteine thiol. The ideal protecting group would be stable throughout the solid-phase peptide synthesis (SPPS) process but could be removed under mild and highly efficient conditions.

Several alternative protecting groups for cysteine have been investigated. For example, the S-tetrahydropyranyl (Thp) group has been shown to offer superior results compared to S-StBu and other derivatives in certain contexts, with lower instances of racemization and side reactions. sigmaaldrich.com Another approach involves the use of the S-tritylmethyl (STmp) group, which can be removed rapidly and completely with a 5% DTT solution made slightly basic. biotage.com

Recently, two new disulfide-based protecting groups, SIT (S-isoxazolidinyl-dithiomethane) and MOT (S-methoxyoxalyl-dithiomethane), have been proposed as alternatives to StBu. These groups are designed to be fully compatible with Fmoc/tBu SPPS and can be removed efficiently with DTT. csic.es

The development of such novel protecting groups is a continuous effort in peptide chemistry, aiming to provide chemists with a broader toolkit for synthesizing complex, cysteine-containing peptides with higher purity and yield.

Minimizing Side Reactions during Peptide Synthesis

Side reactions are a persistent challenge in solid-phase peptide synthesis (SPPS), and the use of Fmoc-D-Cys(StBu)-OH is no exception. Several side reactions can occur during the synthesis process, leading to impurities that can be difficult to remove.

One of the most common side reactions involving cysteine is racemization, particularly when it is the C-terminal amino acid. The use of certain protecting groups can influence the extent of this side reaction. For example, Fmoc-Cys(Thp)-OH has been shown to result in significantly lower racemization compared to its S-Trt, S-Dpm, S-Acm, and S-StBu counterparts. sigmaaldrich.com

Another significant side reaction is the formation of piperidinyl-alanine, which arises from the addition of piperidine (B6355638) (the Fmoc deprotecting agent) to the dehydroalanine (B155165) intermediate formed via β-elimination. acs.org This is particularly problematic for C-terminal cysteine residues. csic.es Studies have shown that the choice of protecting group can mitigate this issue, with Thp and Mmt-protected cysteine residues showing a reduced tendency for this side reaction. csic.es

Base-catalyzed β-elimination is another side reaction that can occur during the coupling of Fmoc-Cys(StBu)-OH, leading to the formation of a dehydroalanine derivative. acs.org This byproduct can then react further, complicating the peptide synthesis and purification process. acs.org

Alkylation of the cysteine sulfhydryl group by carbocations generated during the final TFA cleavage from the resin is also a potential side reaction. nih.gov The use of scavengers in the cleavage cocktail is crucial to minimize this unwanted modification. chempep.com

Table of Common Side Reactions and Mitigation Strategies:

Side Reaction Description Mitigation Strategies
Racemization Loss of stereochemical integrity at the α-carbon, especially for C-terminal cysteine. sigmaaldrich.com Use of protecting groups less prone to racemization, like Thp. sigmaaldrich.com
Piperidinyl-alanine formation Addition of piperidine to a dehydroalanine intermediate. acs.org Use of protecting groups like Thp or Mmt; optimizing deprotection conditions. csic.es
β-Elimination Formation of a dehydroalanine derivative during coupling. acs.org Careful control of base concentration and reaction time.

Expanding the Scope of Bioconjugation Applications

The free thiol group of cysteine is a key functional handle for bioconjugation, allowing for the site-specific attachment of various molecules such as fluorophores, drugs, and polymers. nih.govnih.govpapyrusbio.com The S-tert-butylthio (StBu) protecting group, being removable under specific reducing conditions, makes this compound a valuable tool for preparing peptides intended for subsequent bioconjugation.

Future research in this area will likely focus on developing more efficient and selective on-resin deprotection and conjugation strategies. This would streamline the synthesis of complex bioconjugates and expand the range of molecules that can be attached to the cysteine residue. For example, the development of chemoselective ligation methods that are compatible with the on-resin deprotection of the StBu group would be highly beneficial.

The use of this compound in the synthesis of antibody-drug conjugates (ADCs) is a particularly promising area. papyrusbio.com By incorporating this amino acid at specific sites in an antibody's sequence, it is possible to achieve a defined drug-to-antibody ratio, which is crucial for the efficacy and safety of the ADC.

Furthermore, the integration of this compound with other orthogonally protected amino acids will enable the synthesis of peptides with multiple, distinctly addressable sites for conjugation. This will allow for the creation of multifunctional bioconjugates with tailored properties for applications in diagnostics, therapeutics, and materials science.

Integration with Advanced Automation Technologies in Peptide Synthesis

The automation of solid-phase peptide synthesis has significantly advanced the field, enabling the rapid and reliable production of peptides. researchgate.net Microwave-assisted SPPS, for instance, has been shown to accelerate both the coupling and deprotection steps, leading to shorter synthesis times and improved peptide quality. researchgate.netacs.org

The integration of this compound into fully automated synthesis platforms presents both opportunities and challenges. While automation can improve the reproducibility of the synthesis, the specific requirements for the deprotection of the StBu group need to be carefully optimized for the automated system. researchgate.net This includes the selection of appropriate reagents, reaction times, and temperatures to ensure complete and efficient deprotection without causing degradation of the peptide.

Future developments in this area will likely involve the creation of pre-programmed, optimized protocols for the use of this compound in various automated synthesizers. This will make the synthesis of StBu-protected peptides more accessible to a broader range of researchers and facilitate the production of these peptides on a larger scale for commercial and clinical applications. researchgate.net

One study successfully employed Fmoc-Cys(StBu)-OH in the microwave-assisted solid-phase synthesis of a linear peptide precursor on a Rink Amide AM resin. researchgate.net The subsequent on-resin removal of the StBu group was a key step in the development of a fully automated, single-reactor process for the preparation of a cyclic peptide drug. researchgate.net

Emerging Research Areas and Potential Novel Applications

The unique properties of this compound open up possibilities for its use in a variety of emerging research areas. Its ability to introduce a protected D-cysteine residue is particularly valuable for the synthesis of peptides with enhanced stability against enzymatic degradation.

One potential application is in the development of peptide-based hydrogels and other biomaterials. The controlled deprotection of the StBu group could be used to trigger the cross-linking of peptide chains through disulfide bond formation, leading to the formation of a hydrogel matrix.

Another emerging area is the use of this compound in the synthesis of cyclic peptides. issuu.com The on-resin deprotection of the StBu group allows for the selective formation of a disulfide bridge while the peptide is still attached to the solid support, which can improve the efficiency and yield of the cyclization reaction. nih.gov

Furthermore, the incorporation of D-cysteine can influence the conformational properties of peptides, which could be exploited in the design of peptidomimetics with specific biological activities. The use of this compound in combination with other non-canonical amino acids could lead to the discovery of novel peptide-based therapeutics with improved pharmacological profiles.

As research in peptide science continues to evolve, the demand for specialized building blocks like this compound is likely to grow, driving further innovation in its synthesis, deprotection, and application.

Q & A

Q. What is the role of the StBu protecting group in Fmoc-D-Cys(StBu)-OH during solid-phase peptide synthesis (SPPS)?

The StBu (S-tert-butyl) group protects the thiol (-SH) moiety of cysteine during SPPS, preventing undesired oxidation or disulfide bond formation. Unlike Trt (trityl) or Acm (acetamidomethyl) groups, StBu is stable under trifluoroacetic acid (TFA) cleavage conditions, enabling selective deprotection post-cleavage. This stability allows orthogonal protection strategies when synthesizing peptides with multiple cysteine residues or disulfide bonds. Removal typically requires strong reducing agents (e.g., TCEP) or thiolysis .

Q. What are the recommended storage and handling protocols for this compound to maintain stability?

Store the compound at 2–8°C in a sealed, moisture-free container. Avoid prolonged exposure to light or humidity, as this may degrade the Fmoc group or oxidize the thiol. Pre-dissolve in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) for immediate use in SPPS. Purity (>97% by HPLC) should be verified before critical syntheses .

Q. How is this compound incorporated into peptide chains using Fmoc SPPS?

  • Activation : Use coupling reagents like PyBOP/HOBt or HBTU with collidine (10 equivalents, 0.06 M concentration) for 40–60 minutes.
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 2 minutes).
  • Cleavage : Retain the StBu group during TFA-mediated resin cleavage (e.g., TFA/TIS/H2O, 94:3.5:2.5 for 110 minutes). Post-cleavage, StBu can be removed with TCEP (0.5 M, pH 7.5) to regenerate free thiols .

Advanced Questions

Q. How can researchers optimize orthogonal deprotection of StBu and other groups in complex syntheses?

  • Sequential Deprotection : Use StBu for TFA-stable protection, paired with acid-labile groups (e.g., Trt) or photolabile protections (e.g., Nvoc).
  • Reductive Removal : After TFA cleavage, treat with TCEP (pH 7.5) to selectively remove StBu without affecting Acm or other oxidation-sensitive groups.
  • Validation : Monitor deprotection via Ellman’s assay (free thiol quantification) or LC-MS .

Q. What methodologies minimize styrene by-product formation during StBu deprotection?

Styrene adducts arise from radical intermediates during StBu removal. Mitigation strategies include:

  • Scavengers : Add thiols (e.g., β-mercaptoethanol) or silanes to trap reactive species.
  • Optimized Conditions : Use TCEP at lower temperatures (0–4°C) to reduce side reactions.
  • Purification : Employ reverse-phase HPLC with gradients (10–30% acetonitrile over 30 minutes) to isolate target peptides from hydrophobic by-products .

Q. How does this compound facilitate efficient cleavage in peptide nucleic acid (PNA) synthesis?

In PNA synthesis, StBu’s TFA stability enables mild cleavage from solid-phase resins (e.g., TFA/TIS/H2O) without damaging the PNA backbone. The retained StBu group simplifies purification by increasing hydrophobicity, though styrene adducts may require additional HPLC optimization .

Q. How does StBu’s hydrophobicity impact peptide purification and characterization?

StBu increases peptide hydrophobicity, improving separation on C18 columns. However, incomplete deprotection or by-products (e.g., styrene adducts) may complicate chromatograms. Use:

  • High-Resolution MS : Confirm molecular weights.
  • TCEP Treatment : Post-purification to ensure complete thiol regeneration .

Q. What are the comparative advantages of StBu vs. Acm or Trt for cysteine protection?

Protecting Group Stability Removal Method Use Case
StBu Stable to TFATCEP (pH 7.5)Orthogonal strategies, PNAs
Acm Stable to TFA; removed with Hg(II)/Ag(I)Hg(NO3)2 or I2Disulfide bond formation
Trt Labile to TFATFA (95%)Single-cysteine peptides

StBu is preferred for multi-step syntheses requiring TFA stability, while Acm suits oxidative disulfide formation. Trt is ideal for simple, single-deprotection workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.